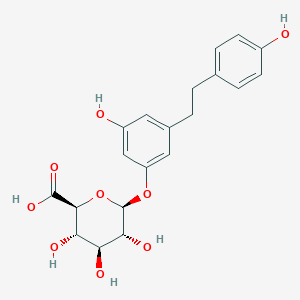

dihydroresveratrol-3-O-beta-D-glucuronide

描述

Contextualization within Stilbenoid Metabolite Research

Stilbenoids, a class of polyphenolic compounds, are the subject of extensive scientific inquiry, with resveratrol (B1683913) being the most prominent member. Found in grapes, peanuts, and berries, resveratrol has been linked to a variety of health benefits in preclinical studies. nih.gov However, its therapeutic application is complicated by its rapid and extensive metabolism following oral consumption, which results in very low bioavailability of the parent compound. nih.govnih.gov This has shifted research focus towards its numerous metabolites, which are found in significantly higher concentrations in tissues and circulation. nih.govresearchgate.net Among these are metabolites derived from the activity of gut microbiota, such as dihydroresveratrol (B186802) (DHR), which are subsequently conjugated in the body. nih.govnih.gov The study of these metabolites is crucial for understanding the ultimate biological effects attributed to resveratrol consumption.

Significance as a Glucuronidated Dihydroresveratrol Conjugate

Dihydroresveratrol-3-O-beta-D-glucuronide is a major "Phase II" metabolite that emerges after the initial transformation of resveratrol by intestinal bacteria. nih.govnih.gov The journey begins when resveratrol is converted to dihydroresveratrol (DHR) in the lower gastrointestinal tract. researchgate.net DHR is then absorbed and undergoes glucuronidation, a process where glucuronic acid is attached to the molecule, primarily to increase its water solubility and facilitate its excretion. nih.gov This specific conjugate, along with other DHR conjugates, is often more abundant in tissues and biological fluids than resveratrol and its direct conjugates. nih.gov Its prevalence suggests that it may play a significant role in the physiological outcomes observed after resveratrol intake, making it a compound of high interest in stilbenoid research.

Structure

3D Structure

属性

分子式 |

C20H22O9 |

|---|---|

分子量 |

406.4 g/mol |

IUPAC 名称 |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C20H22O9/c21-12-5-3-10(4-6-12)1-2-11-7-13(22)9-14(8-11)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h3-9,15-18,20-25H,1-2H2,(H,26,27)/t15-,16-,17+,18-,20+/m0/s1 |

InChI 键 |

NXXGJRZWYCYPCB-HBWRTXEVSA-N |

手性 SMILES |

C1=CC(=CC=C1CCC2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O |

规范 SMILES |

C1=CC(=CC=C1CCC2=CC(=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O |

产品来源 |

United States |

Occurrence and Endogenous Formation Pathways

Detection and Identification in Biological Matrices

The identification and measurement of dihydroresveratrol-3-O-beta-D-glucuronide in biological samples have been accomplished through advanced analytical techniques, primarily high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). nih.govresearchgate.net These methods have enabled the precise quantification of this metabolite in various biological fluids and tissues.

This compound has been identified as a key metabolite in both human and animal models following the oral intake of resveratrol (B1683913). nih.govnih.gov Studies have successfully isolated and quantified this compound, confirming its circulation in the bloodstream and excretion via urine.

In a study involving human subjects who consumed a resveratrol-containing dietary supplement, this compound was one of the major metabolites isolated from urine. nih.gov From a total of six liters of urine, researchers were able to obtain 18 mg of the purified compound. nih.gov In preclinical studies with mice, dihydroresveratrol (B186802) glucuronides were identified in urine, with mass spectrometry data showing deprotonated molecular ions at m/z 405.1186 for the single glucuronide and m/z 581.1506 for a biglucuronide form. nih.govresearchgate.net Furthermore, in healthy human volunteers, glucuronide conjugates of dihydroresveratrol have been detected in plasma extracellular vesicles, suggesting a potential mechanism for its transport to various organs. mdpi.com

Table 1: Quantification of this compound in Biological Fluids Data represents semi-quantification by enzymatic hydrolysis of total conjugates.

Preclinical research has demonstrated that dihydroresveratrol and its conjugated metabolites, including the glucuronide form, are distributed throughout various organ tissues. Following four weeks of oral administration of resveratrol to mice, dihydroresveratrol and its conjugates were found to be much more abundantly distributed in tissues compared to resveratrol itself. nih.govresearchgate.net This indicates extensive metabolism and subsequent accumulation of these secondary compounds in organs.

The concentrations of total dihydroresveratrol (including its glucuronide and sulfate (B86663) conjugates, as measured by enzymatic hydrolysis) were quantified in several key organs. nih.gov

Table 2: Distribution of Total Dihydroresveratrol (DHR) Conjugates in Mouse Tissues Concentrations were determined after enzymatic hydrolysis to measure the total amount of the DHR moiety.

Biogenic Origins and Precursors

The formation of this compound is a clear example of xenobiotic metabolism, where a foreign substance is modified by the body for easier excretion. This process involves two principal stages: an initial transformation by gut bacteria followed by conjugation in the host's tissues.

This compound is a recognized metabolite of resveratrol. nih.govwikipedia.org Upon oral consumption, resveratrol undergoes extensive metabolism. nih.gov The metabolic pathway begins with the conversion of resveratrol to dihydroresveratrol. This intermediate compound is then subjected to Phase II metabolism within the host, primarily in the liver and intestinal cells. nih.gov During this phase, uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid molecule to the dihydroresveratrol, forming this compound. nih.gov This glucuronidation process increases the water solubility of the compound, facilitating its elimination from the body.

The initial and critical step in this pathway—the conversion of resveratrol to dihydroresveratrol—is mediated by the gut microbiota. nih.govnih.gov Dihydroresveratrol is considered a major microbiota-derived metabolite of resveratrol. nih.gov The intestinal bacteria possess enzymes capable of hydrogenating the double bond in the stilbene (B7821643) structure of resveratrol to form dihydroresveratrol. nih.gov

The essential role of the gut microbiome has been demonstrated in studies using antibiotic-treated mice. nih.govresearchgate.net In these animals, the formation of dihydroresveratrol and its subsequent metabolites was significantly depleted, confirming that gut bacteria are responsible for producing the precursor to this compound. nih.govresearchgate.net In colitis mouse models, the presence of gut microbiota led to a dramatic elevation in dihydroresveratrol levels compared to germ-free models. nih.gov

Metabolic Pathways and Biotransformation

Enzymatic Glucuronidation Mechanisms

Glucuronidation represents a major phase II metabolic pathway for dihydroresveratrol (B186802), catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. nih.gov This reaction involves the covalent attachment of glucuronic acid, derived from the cofactor UDP-glucuronic acid (UDPGA), to an acceptor functional group on the substrate. nih.gov This enzymatic conjugation significantly alters the biological properties of the parent compound and is crucial for its detoxification and excretion. nih.govfrontiersin.org

While the specific UGT isoforms responsible for the glucuronidation of dihydroresveratrol have not been as extensively characterized as those for its parent compound, resveratrol (B1683913), significant insights can be drawn from existing research on stilbenoid metabolism. For resveratrol, UGTs in the UGT1A subfamily, particularly UGT1A1 and UGT1A9, are known to be the primary enzymes responsible for its glucuronidation. researchgate.netnih.gov Studies screening various human UGTs have demonstrated that UGT1A1 is the main enzyme for resveratrol-3-O-glucuronidation, with UGT1A7, UGT1A9, and UGT1A8 also showing considerable activity. nih.gov

Dihydroresveratrol, lacking the double bond of resveratrol, possesses a more flexible structure. This structural flexibility may allow it to fit into the active sites of UGTs that are highly active toward cis-resveratrol, which is known to be a better substrate for glucuronidation than trans-resveratrol. nih.gov In vitro studies using Caco-2 intestinal cells, which express various UGTs, show that dihydroresveratrol is almost completely metabolized, with its glucuronide conjugate being the dominant metabolite. nih.govnih.gov This suggests efficient processing by intestinal UGTs. The liver is another major site of glucuronidation, expressing a high abundance and diversity of UGTs that contribute to the biotransformation of circulating dihydroresveratrol. nih.govmdpi.commdpi.com

| UGT Isoform | Primary Site of Expression | Activity towards Resveratrol | Potential Role in Dihydroresveratrol Glucuronidation |

|---|---|---|---|

| UGT1A1 | Liver, Intestine | High activity (major enzyme for 3-O-glucuronidation) nih.gov | Likely a key enzyme due to substrate similarity and high expression in relevant tissues. researchgate.netnih.gov |

| UGT1A9 | Liver, Kidney | High activity nih.gov | Likely contributes significantly, especially in hepatic metabolism. researchgate.netnih.gov |

| UGT1A7 | Extrahepatic tissues | Considerable activity nih.gov | May play a role in extrahepatic metabolism. |

| UGT1A8 | Intestine | Considerable activity nih.gov | Potentially important in the first-pass metabolism within the intestine. nih.gov |

The enzymatic reaction catalyzed by UGTs is often regiospecific, meaning the glucuronic acid moiety is attached to a particular hydroxyl group on the substrate molecule. In the case of resveratrol, glucuronidation occurs at both the 3- and 4'-hydroxyl positions, leading to the formation of resveratrol-3-O-glucuronide and resveratrol-4'-O-glucuronide. nih.govphytohub.eu The formation of dihydroresveratrol-3-O-beta-D-glucuronide indicates that this regiospecificity is maintained after the hydrogenation of the parent stilbene (B7821643). The hydroxyl group at the 3-position is a primary target for UGT enzymes, leading to the formation of this specific conjugate. nih.gov In vivo studies in mice have identified dihydroresveratrol-glucuronide as a key metabolite, although the exact isomeric position was not always specified. nih.govfrontiersin.org

Sequential Biotransformation from Parent Compounds

This compound is not directly formed from dietary resveratrol. Its generation is a sequential process involving two major transformative stages.

Microbial Metabolism: Upon oral consumption, resveratrol and its glycoside precursor, piceid, travel to the lower gastrointestinal tract. Here, the gut microbiota plays a crucial role. frontiersin.orgnih.gov Specific bacterial strains, such as Slackia equolifaciens and Adlercreutzia equolifaciens, hydrogenate the double bond of the stilbene core of resveratrol to produce dihydroresveratrol. researchgate.netnih.gov This initial conversion is a critical prerequisite for the subsequent formation of dihydroresveratrol conjugates.

Phase II Conjugation: Following its formation in the gut, dihydroresveratrol is absorbed by intestinal epithelial cells (enterocytes) and transported via the portal vein to the liver. researchgate.net In both the intestine and the liver, it undergoes extensive phase II metabolism, primarily glucuronidation and sulfation. researchgate.netresearchgate.net The UGT enzymes present in these tissues catalyze the conjugation of glucuronic acid to the dihydroresveratrol molecule, yielding dihydroresveratrol-glucuronide, including the 3-O-isomer. researchgate.netmdpi.com This conjugated form is then released into the systemic circulation and is ultimately excreted, primarily in the urine. scienceopen.com

This two-step pathway highlights the synergistic action of the gut microbiome and host metabolic enzymes in processing dietary stilbenoids. nih.gov

In Vitro and In Vivo Metabolic Fate Studies

The metabolic fate of dihydroresveratrol has been investigated in various experimental models, providing a clearer picture of its absorption, distribution, metabolism, and excretion.

Intestinal Metabolism (In Vitro): Studies using the Caco-2 cell line, a model for the human intestinal epithelium, have been particularly revealing. When dihydroresveratrol was applied to Caco-2 cells, it was almost completely metabolized. nih.govnih.gov The vast majority (99.4%) of the parent compound was conjugated, with only trace amounts of unchanged dihydroresveratrol detected. nih.gov The dominant metabolite identified was a dihydroresveratrol-glucuronide, with the intensity of the glucuronide being approximately four times higher than that of the corresponding sulfate (B86663) conjugate. nih.gov This demonstrates the high efficiency of intestinal cells in carrying out the glucuronidation of dihydroresveratrol during its initial absorption.

Hepatic and Systemic Metabolism (In Vivo): In vivo studies in animal models confirm the extensive metabolism of dihydroresveratrol. Following oral administration of resveratrol to mice, dihydroresveratrol and its conjugates are found distributed in various tissues and biological fluids. nih.govfrontiersin.orgresearchgate.net Dihydroresveratrol-glucuronide has been identified as a major metabolite in urine and is also detected in the liver. mdpi.comfrontiersin.orgacs.org These findings underscore the liver's central role in conjugating dihydroresveratrol that enters the portal circulation from the intestine. researchgate.netresearchgate.net The conjugated metabolites, including this compound, are far more abundant in systemic circulation and tissues than the parent resveratrol or dihydroresveratrol itself. mdpi.comnih.gov

The metabolic profile of dihydroresveratrol differs significantly from that of its parent stilbenoids, trans- and cis-resveratrol.

Dihydroresveratrol vs. Resveratrol Isomers: An in vitro study directly comparing the metabolism of these three compounds in Caco-2 cells highlighted stark differences. nih.gov

trans-Resveratrol: Was mostly transported across the cell monolayer unchanged (57.2%), with only 20.3% being metabolized. The primary metabolite was a sulfate conjugate. nih.gov

cis-Resveratrol: Was predominantly metabolized (62.1%), with a glucuronide conjugate being the major product. The rate of glucuronidation for the cis-isomer was found to be significantly higher than for the trans-isomer. nih.gov

Dihydroresveratrol: Showed the most extensive metabolism, with 99.4% of the compound being conjugated. Similar to cis-resveratrol, the glucuronide was the dominant metabolite. nih.gov

This suggests that the absence of the rigid double bond in dihydroresveratrol makes it a highly preferred substrate for the conjugating enzymes in intestinal cells, particularly for glucuronidation. nih.gov

| Compound (20 µM initial) | Transported Unchanged | Metabolized/Transformed | Dominant Metabolite |

|---|---|---|---|

| trans-Resveratrol | 57.2% | 20.3% | Sulfate Conjugate |

| cis-Resveratrol | 32.2% | 62.1% | Glucuronide Conjugate |

| Dihydroresveratrol | 0.6% | 99.4% | Glucuronide Conjugate |

Dihydroresveratrol vs. Other Stilbenoids: When compared to other resveratrol analogues like pterostilbene (B91288) (a dimethylated version of resveratrol), differences in metabolism are also evident. Pterostilbene is generally found to be less efficiently glucuronidated than resveratrol, which may contribute to its reportedly higher bioavailability. nih.govnih.gov The extensive and rapid glucuronidation of dihydroresveratrol places it at the other end of the metabolic spectrum, highlighting how subtle changes in the stilbenoid core structure can dramatically influence its metabolic fate.

Chemical Synthesis and Advanced Analytical Methodologies for Research

Strategies for Hemisynthesis and Total Synthesis

The generation of dihydroresveratrol-3-O-beta-D-glucuronide for research purposes can be achieved through various synthetic routes, often adapting methods developed for its parent compound, resveratrol (B1683913).

The chemical synthesis of stilbene (B7821643) glucuronides typically involves a multi-step process that begins with appropriately protected precursors. A common strategy for producing resveratrol glucuronides, which can be adapted for the dihydro- form, starts with resveratrol triacetate. rsc.orgnih.gov This precursor is commercially available or can be readily prepared in nearly quantitative yield from trans-resveratrol. rsc.orgrsc.org

A key step is the selective deprotection of the triester to expose the desired hydroxyl group for glucuronidation. For instance, selective deacetylation of resveratrol triacetate can be achieved using reagents like ammonium (B1175870) acetate (B1210297) to yield the 3,4′-di-O-acetate, a crucial intermediate for synthesizing the 3-O-glucuronide. nih.gov

The core glucuronidation reaction is often performed using the trichloroacetimidate (B1259523) method. rsc.orgrsc.org This involves reacting the selectively protected stilbene with a trichloroacetimidate-activated glucuronic acid donor, such as 2,3,4-tri-O-acetyl-α-d-glucuronic acid methyl ester trichloroacetimidate, in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂). rsc.orgacs.org Other historical methods like Koenigs–Knorr glucuronidation have also been employed. rsc.org

The final stage of the synthesis involves a mild deprotection step to remove the remaining protecting groups (e.g., acetates) from both the stilbene backbone and the glucuronic acid moiety. This is often accomplished using aqueous sodium carbonate in methanol (B129727) or a mixture of sodium methoxide (B1231860) and sodium hydroxide. rsc.orgacs.org The final product can then be purified via preparative HPLC. acs.org

A summary of a general synthetic pathway is presented below:

| Step | Description | Key Reagents | Reference |

|---|---|---|---|

| 1. Protection | Protection of all hydroxyl groups of the parent stilbene (e.g., resveratrol) via acetylation. | Acetic anhydride, triethylamine | nih.gov |

| 2. Selective Deprotection | Regioselective removal of a single protecting group to expose the target hydroxyl group (e.g., at the C3 position). | Ammonium acetate | nih.gov |

| 3. Glucuronidation | Coupling of the partially deprotected stilbene with a protected glucuronic acid donor. | Trichloroacetimidate-activated glucuronic acid, BF₃·OEt₂ | rsc.orgacs.org |

| 4. Final Deprotection | Removal of all remaining protecting groups to yield the final glucuronide. | Sodium methoxide, sodium hydroxide | acs.org |

Chemo-enzymatic approaches offer an alternative strategy, leveraging the high selectivity of enzymes for certain steps, particularly deprotection. rsc.org Lipases, such as Candida antarctica lipase (B570770) B (Cal-B), can be used for the regioselective hydrolysis of resveratrol esters. rsc.orgrsc.org This enzymatic deprotection can generate the specific di-protected intermediates required for the subsequent chemical glucuronidation step. rsc.org This method combines the specificity of biocatalysis with the efficiency of chemical synthesis, providing a powerful route to producing specific resveratrol derivative isomers. rsc.org

Isolation and Purification Techniques for Research Samples

Obtaining pure this compound from biological sources, such as urine, is essential for its characterization and use as an analytical standard. This is typically accomplished through a multi-step process involving extraction and chromatographic purification. nih.gov

Semi-preparative reversed-phase HPLC is a cornerstone technique for the final purification of this compound from crude extracts. nih.gov Following initial extraction and chromatographic steps, fractions containing a mixture of resveratrol-3-O-β-d-glucuronide and dihydroresveratrol-3-O-β-d-glucuronide can be subjected to this high-resolution method. nih.gov The process allows for the separation of closely related metabolites, yielding the target compound with high purity (e.g., 97.8%). nih.gov This level of purity is sufficient for full chemical characterization and for use in subsequent in vitro and preclinical studies. nih.gov

An example of HPLC conditions used for the purification of this compound is detailed below:

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Semi-preparative reversed-phase HPLC | nih.gov |

| Mobile Phase | Gradient of trifluoroacetic acid in water (pH 2.5) and acetonitrile | nih.gov |

| Outcome | Isolation of pure dihydroresveratrol-3-O-β-d-glucuronide (purity 97.8%) | nih.gov |

Before HPLC purification, a sample clean-up and enrichment step is crucial, especially when dealing with complex biological matrices like urine or plasma. nih.gov Solid-phase extraction (SPE) is widely used for this purpose. nih.govnih.gov For the isolation of resveratrol metabolites, including this compound, a common protocol involves using a hydrophilic-lipophilic balanced (HLB) sorbent. nih.govbioperine.jp

The process typically involves conditioning the SPE cartridge, loading the acidified sample, washing away interferences, and finally eluting the analytes of interest with an organic solvent like methanol or ethyl acetate. bioperine.jp This pretreatment effectively removes salts and highly polar impurities while concentrating the target metabolites, resulting in a cleaner extract that is more suitable for subsequent HPLC purification and analysis. nih.gov

Structural Elucidation and Confirmation Methodologies

The definitive identification of this compound requires a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular weight, elemental composition, and three-dimensional structure of the molecule.

The structure of this compound isolated from biological samples has been elucidated using a suite of powerful analytical tools, including Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D), Ultraviolet (UV) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov

Mass Spectrometry (MS): LC-MS is fundamental for determining the molecular weight and fragmentation pattern of the compound. For this compound, analysis in negative electrospray ionization mode would show a deprotonated molecular ion [M-H]⁻ at an m/z of 405.1186. nih.gov The fragmentation in MS/MS experiments is also characteristic; a key diagnostic product ion results from the loss of the glucuronic acid moiety (176 Da), yielding a fragment corresponding to deprotonated dihydroresveratrol (B186802) at m/z 229.0395. nih.gov This neutral loss is a hallmark of glucuronide conjugates. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structural determination. 1D NMR (¹H and ¹³C) provides information on the number and type of protons and carbons in the molecule. 2D NMR experiments, such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Coherence (HMBC), are used to establish the connectivity between protons and carbons, confirming the attachment of the glucuronic acid moiety to the 3-position of the dihydroresveratrol backbone. acs.orgnih.gov These advanced techniques allow for the complete assignment of all hydrogen and carbon atoms in both the aromatic rings and the glucuronic acid portion of the molecule. acs.org

A summary of key identification data is provided below:

| Technique | Expected Observation | Information Gained | Reference |

|---|---|---|---|

| LC-MS (Negative Ion Mode) | [M-H]⁻ ion at m/z 405.1186 | Confirms molecular weight | nih.gov |

| LC-MS/MS | Product ion at m/z 229.0395 (loss of 176 Da) | Confirms presence of glucuronic acid moiety and dihydroresveratrol aglycone | nih.gov |

| 1D & 2D NMR (¹H, ¹³C, HMQC, HMBC) | Characteristic chemical shifts and correlations | Unambiguously determines the complete chemical structure and point of conjugation | acs.orgnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of metabolites like this compound. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to provide a complete structural assignment.

1D NMR, including ¹H (proton) and ¹³C (carbon) NMR, provides foundational information about the chemical environment of each proton and carbon atom in the molecule. For this compound, ¹H NMR spectra would reveal signals corresponding to the aromatic and aliphatic protons of the dihydroresveratrol core, as well as the characteristic signals of the glucuronic acid moiety.

2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing connectivity within the molecule. acs.org Specifically, HMBC is critical for identifying the site of glucuronidation by revealing long-range correlations between the anomeric proton of the glucuronic acid and the C-3 carbon of the dihydroresveratrol backbone. This confirms the precise location of the ether linkage. The combined data from these NMR techniques allows for the complete and definitive structural elucidation of the metabolite. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (MS/MS) are cornerstone techniques for the detection, identification, and quantification of this compound in complex biological samples such as urine and plasma. nih.govresearchgate.net

In LC-MS analysis, the compound is first separated from other matrix components via liquid chromatography. The eluent is then introduced into a mass spectrometer, which ionizes the molecule and measures its mass-to-charge ratio (m/z). This compound is typically detected in negative ionization mode as a deprotonated molecule [M-H]⁻. High-resolution mass spectrometry can provide a precise m/z value, which for this compound is observed at 405.1186, corresponding to the chemical formula C₂₀H₂₁O₉⁻.

Tandem mass spectrometry (MS/MS) provides further structural confirmation. The [M-H]⁻ ion (m/z 405) is selected and fragmented, yielding a characteristic pattern of product ions. A key fragmentation is the neutral loss of the glucuronic acid moiety (176 Da), resulting in a prominent product ion at m/z 229.0865, which corresponds to the deprotonated dihydroresveratrol aglycone. This specific fragmentation pattern serves as a highly selective fingerprint for identifying the compound in biological samples.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is another technique used in the characterization of this compound. nih.gov The UV spectrum of a compound is determined by its chromophores—the parts of the molecule that absorb light. The dihydroresveratrol core, which is a bibenzyl structure, lacks the conjugated double bond present in the stilbene structure of resveratrol. Consequently, its UV absorption maximum (λmax) occurs at a shorter wavelength, typically around 280 nm, which is characteristic of substituted benzene (B151609) rings. This differs from resveratrol, which exhibits a λmax at approximately 306-320 nm. This spectral information, often obtained using a Diode-Array Detector (DAD) in an HPLC system, aids in the preliminary identification of the compound during chromatographic analysis.

Quantitative Analytical Method Development and Validation

The accurate quantification of this compound in biological samples requires the development and validation of robust analytical methods. These methods are essential for pharmacokinetic and metabolic studies.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry

For quantitative analysis, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the preferred method. UHPLC utilizes columns with smaller particle sizes than conventional HPLC, resulting in higher resolution, improved sensitivity, and significantly shorter analysis times. This enhanced separation capability is crucial when analyzing complex biological matrices. The coupling of UHPLC with a highly sensitive and selective triple quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, allows for the precise quantification of this compound even at very low concentrations.

Diode-Array Detection (DAD) Integration

In the development of quantitative methods, a Diode-Array Detector (DAD) is often integrated into the UHPLC system. ijper.org The DAD acquires full UV-Vis spectra at every point during the chromatographic run. This provides complementary data to the mass spectrometer, confirming the identity of the analyte peak by matching its UV spectrum with that of a reference standard. Furthermore, DAD is invaluable for assessing peak purity, ensuring that the chromatographic peak corresponding to this compound is not co-eluting with other interfering substances that might affect the accuracy of quantification. nih.gov

Pharmacokinetic Investigations in Preclinical Models

Absorption and Systemic Exposure in Animal Models

Following oral administration of its parent compound, resveratrol (B1683913), dihydroresveratrol-3-O-beta-D-glucuronide is not directly absorbed but is the product of a multi-step metabolic process. The initial step involves the conversion of resveratrol to dihydroresveratrol (B186802) (DHR) in the intestine, a process mediated by the gut microflora which hydrogenates the double bond of resveratrol. nih.gov Subsequently, DHR is absorbed from the intestine and undergoes extensive phase II metabolism, primarily glucuronidation, leading to the formation of this compound. researchgate.net

Evidence from studies in Sprague-Dawley rats confirms the absorption of DHR and its subsequent appearance in the plasma as dihydroresveratrol glucuronide and sulfate (B86663) conjugates. nih.gov This indicates that after its formation in the gut, DHR is absorbed into the systemic circulation where it is rapidly metabolized.

In studies conducted on mice, DHR and its conjugates, including glucuronides, were found to be much more abundantly distributed in tissues and biological fluids compared to resveratrol and its direct conjugates. nih.gov This suggests a significant systemic exposure to DHR metabolites after resveratrol administration. While specific pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) for this compound have not been detailed, its detection in plasma provides clear evidence of its absorption and systemic availability in preclinical models. nih.gov

Distribution Kinetics and Tissue Penetration in Animal Models

Once in the systemic circulation, this compound and other related metabolites of dihydroresveratrol (DHR) are distributed to various tissues. Studies in mice that profiled the tissue distribution of resveratrol metabolites after oral administration found that DHR and its conjugates were abundantly present throughout the gastrointestinal tract (GIT), as well as in other tissues and biological fluids. nih.govresearchgate.net

Research in rats has also pointed to the distribution of resveratrol metabolites in key organs. One study specifically noted the distribution of these metabolites in the liver, adipose tissue, and skeletal muscle, highlighting the penetration of these compounds into various physiological compartments. phytohub.eu After oral administration of resveratrol to pigs, dihydroresveratrol was identified as one of the main metabolites, and subsequent analysis in rats showed that metabolites are distributed to the liver and kidney, with these organs showing the highest concentrations. nih.govresearchgate.net The presence of DHR and its conjugates has also been noted in the stomach digesta of mice, which may be explained by the presence of certain microbial groups in the stomach or by the practice of coprophagia in rodents. nih.gov

The table below summarizes the documented distribution of DHR and its conjugates in various tissues and fluids in animal models.

| Tissue/Fluid | Animal Model | Finding |

| Tissues (General) | Mice | DHR and its conjugates are abundantly distributed. nih.gov |

| Gastrointestinal Tract (GIT) | Mice | DHR and its conjugates are abundantly distributed. nih.gov |

| Biological Fluids | Mice | DHR and its conjugates are abundantly distributed. nih.gov |

| Liver | Rats | A site of distribution for resveratrol metabolites. phytohub.eu |

| Adipose Tissue | Rats | A site of distribution for resveratrol metabolites. phytohub.eu |

| Skeletal Muscle | Rats | A site of distribution for resveratrol metabolites. phytohub.eu |

| Kidney | Rats | Highest concentration of metabolites found here. nih.govresearchgate.net |

Excretion Pathways and Metabolite Profiling in Urine and Feces from Animal Models

This compound is eliminated from the body primarily through excretion in urine and feces. Comprehensive metabolite profiling in mice following oral administration of resveratrol has successfully identified a range of resveratrol and dihydroresveratrol (DHR) metabolites in both urine and fecal samples. nih.gov

In these studies, a total of eleven resveratrol-derived metabolites were identified, including a significant number of DHR conjugates. The process involves phase II metabolism where DHR is conjugated with glucuronic acid and sulfate groups to form more water-soluble compounds that can be easily excreted. researchgate.net The specific DHR conjugates identified in the urine and feces of mice include DHR-sulfate, DHR-glucuronide, DHR-biglucuronides, and DHR-sulfate-glucuronide. nih.gov The identification of DHR-biglucuronides suggests that DHR can undergo conjugation at more than one site. researchgate.net

Interestingly, significant inter-individual differences in the metabolic profile have been observed in mice. For example, in some animals, DHR and its conjugates accounted for over 84% of the metabolites found in urine, while in others, different metabolites were predominant. nih.gov This variability is attributed to differences in the composition and function of the gut microbiota among individual animals. nih.gov Studies in rats have also focused on characterizing the metabolic profile of dihydroresveratrol in biliary and urinary samples, confirming glucuronidation as a key metabolic pathway. researchgate.netresearchgate.net

The following table lists the identified metabolites of dihydroresveratrol found in the excreta of animal models.

| Metabolite | Form of Excretion | Animal Model |

| Dihydroresveratrol-glucuronide | Urine, Feces, Bile | Mice, Rats nih.govresearchgate.net |

| Dihydroresveratrol-sulfate | Urine, Feces | Mice nih.gov |

| Dihydroresveratrol-biglucuronides | Urine, Feces | Mice researchgate.netnih.gov |

| Dihydroresveratrol-sulfate-glucuronide | Urine, Feces | Mice nih.gov |

Bioavailability Considerations in Preclinical Pharmacokinetics

The concept of bioavailability for this compound is intrinsically linked to the metabolism of its parent compound, resveratrol. Resveratrol itself is known for having high absorption but very low bioavailability in its free form due to rapid and extensive first-pass metabolism in the intestine and liver. bioperine.jpdocumentsdelivered.com

However, this low bioavailability of the parent compound gives rise to high systemic concentrations of its metabolites, including those derived from gut microbial action. The gut microbiota plays a crucial role by converting resveratrol into dihydroresveratrol (DHR), which is then absorbed and undergoes extensive glucuronidation and sulfation. nih.govnih.gov The resulting metabolites, such as this compound, are found in abundance in the systemic circulation and tissues. nih.gov

Mechanistic Biological Activities

Antioxidant Properties and Mechanisms of Action

While direct studies quantifying the antioxidant capacity of dihydroresveratrol-3-O-beta-D-glucuronide through assays like ORAC (Oxygen Radical Absorbance Capacity) or DPPH (2,2-diphenyl-1-picrylhydrazyl) are limited, research on its parent compounds, resveratrol (B1683913) and dihydroresveratrol (B186802), provides a basis for its potential antioxidant effects. Resveratrol is a known potent antioxidant, capable of scavenging free radicals and protecting against oxidative stress. nih.gov Studies on resveratrol metabolites suggest that they retain antioxidant activity, which is comparable to that of resveratrol itself. nih.gov

The antioxidant mechanism of resveratrol and its derivatives is attributed to their chemical structure, which allows them to donate hydrogen atoms to neutralize free radicals. Dihydroresveratrol, the aglycone of the compound in focus, has been shown to attenuate oxidative stress in various in vitro models. For instance, it has demonstrated the ability to reduce the production of malondialdehyde (MDA), a marker of lipid peroxidation, in HepG2 cells. mdpi.com This suggests that this compound may exert its antioxidant effects by mitigating lipid peroxidation and neutralizing reactive oxygen species. Further research is needed to specifically delineate the free-radical scavenging capabilities and other antioxidant mechanisms of this particular glucuronide metabolite.

Anti-inflammatory Effects at Cellular and Molecular Levels

The anti-inflammatory potential of dihydroresveratrol and its conjugates is an area of active investigation. The modulation of key inflammatory pathways is a central mechanism through which these compounds are thought to exert their effects.

Modulation of Inflammatory Mediators and Signaling Pathways

Research has indicated that dihydroresveratrol can significantly inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. By suppressing the NF-κB signaling pathway, dihydroresveratrol can effectively reduce the production of inflammatory mediators. nih.gov

Studies on resveratrol and its other metabolites have shown a broader impact on inflammatory signaling. For instance, resveratrol and its sulfated metabolites have been demonstrated to inhibit the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) from macrophages stimulated with lipopolysaccharide (LPS). nih.gov This inhibition is often linked to the modulation of signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway. While direct evidence for this compound is still emerging, the known activities of its parent compounds suggest a strong likelihood of similar anti-inflammatory mechanisms. The anti-inflammatory actions of resveratrol are also linked to its ability to suppress the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. nih.gov

Immunomodulatory Activities in In Vitro Systems

The immunomodulatory effects of resveratrol and its derivatives extend to their influence on various immune cells. In vitro studies have shown that resveratrol can modulate the function of T lymphocytes and macrophages. nih.govmdpi.com For instance, resveratrol has been observed to suppress the proliferation of T lymphocytes and inhibit the production of cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2). nih.gov

Cellular Proliferation and Senescence Modulation

The regulation of cell proliferation and senescence is a critical aspect of maintaining tissue homeostasis and preventing diseases such as cancer. Emerging evidence suggests that metabolites of resveratrol, including dihydroresveratrol and its glucuronide conjugate, may play a role in these fundamental cellular processes.

Impact on Cancer Cell Line Proliferation in Vitro

Studies have demonstrated that metabolites of resveratrol possess antiproliferative properties against various cancer cell lines. Dihydroresveratrol, along with another resveratrol metabolite, lunularin, has been shown to exert stronger anti-proliferative and anti-clonogenic effects than resveratrol itself in renal and colonic cancer cell lines at physiologically relevant concentrations. nih.gov Specifically, dihydroresveratrol showed a tendency to suppress the proliferation of HCT-116 human colon cancer cells. nih.gov

Furthermore, resveratrol glucuronides have been reported to inhibit the growth of colon cancer cells. kingston.ac.uk Research on Caco-2 human adenocarcinoma cells indicated that resveratrol metabolites, including the 3-O-glucuronide form, inhibit cell growth in a concentration-dependent manner and induce an arrest in the G0/G1 phase of the cell cycle. nih.gov

| Cell Line | Cancer Type | Compound | Effect |

| HCT-116 | Colon Cancer | Dihydroresveratrol | Tendency to suppress proliferation nih.gov |

| HT-29 | Colon Cancer | Dihydroresveratrol | Anti-clonogenic effects nih.gov |

| 786-O | Renal Carcinoma | Dihydroresveratrol | Anti-proliferative and anti-clonogenic effects nih.gov |

| A498 | Renal Carcinoma | Dihydroresveratrol | Anti-proliferative and anti-clonogenic effects nih.gov |

| Caco-2 | Colon Adenocarcinoma | Resveratrol 3-O-glucuronide | Inhibition of cell growth, G0/G1 phase arrest nih.gov |

Induction of Cellular Senescence in Cancer Cell Models

Cellular senescence is a state of irreversible cell cycle arrest that can act as a potent tumor suppression mechanism. Resveratrol has been shown to induce premature senescence in various cancer cells. nih.gov This process is often characterized by an increase in senescence-associated β-galactosidase (SA-β-gal) activity. plos.org

In contrast to resveratrol, a study on primary human fibroblasts demonstrated that dihydroresveratrol does not induce senescence, even at concentrations up to 100 μM. This suggests a significant difference in the biological activities of resveratrol and its hydrogenated metabolite concerning the induction of cellular senescence. At present, there is a lack of specific studies investigating the effect of this compound on cellular senescence in cancer cell models. Further research is required to determine whether the glucuronidation of dihydroresveratrol alters its inability to induce senescence and if this effect is consistent across different cell types, including cancerous ones.

Cardiovascular System Interactions and Mechanistic Insights

This compound is a metabolite of resveratrol, a compound widely studied for its cardioprotective effects. nih.gov While direct mechanistic studies on this compound are limited, research on related resveratrol glucuronides provides significant insights. Studies have detected resveratrol-3-O-glucuronide in heart tissue, suggesting it reaches this vital organ. nih.gov In animal models, the concentration of conjugated resveratrol metabolites, such as resveratrol-3-O-glucuronide, was found to be approximately ten times higher in heart tissue compared to plasma levels shortly after administration. mdpi.com

The cardioprotective effects of resveratrol and its metabolites are believed to be mediated through various pathways, including the modulation of antioxidant and anti-inflammatory responses. nih.govresearchgate.net These mechanisms involve the activation of pathways such as the AMPK/Sirt1/PGC-1 axis, which plays a role in regulating mitochondrial function and energy metabolism. nih.gov Furthermore, resveratrol can enhance the production of nitric oxide (NO) in endothelial cells, which promotes vasodilation and improves vascular function. mdpi.com While these activities are well-documented for resveratrol, the specific contribution of this compound to these cardioprotective effects remains an area for further investigation.

Neurobiological Interactions and Potential Mechanisms

The potential neurobiological activity of this compound is an emerging area of interest. Dihydroresveratrol monoglucuronide has been identified as one of the primary metabolites of resveratrol found in urine, indicating its formation and circulation within the body. nih.gov Although resveratrol is known to cross the blood-brain barrier, the specific roles of its metabolites, including this compound, are not yet fully characterized. mdpi.comnih.gov

Research into analogous compounds offers potential clues to its function. For instance, deoxyrhapontigenin-3-O-β-d-glucuronide, another resveratrol derivative, has been identified as a brain-available metabolite in animal models. nih.govnih.gov This has led to investigations into its potential role in modulating neurological disorders. acs.orgresearchgate.net Given that dihydroresveratrol-3-O-β-d-glucuronide is considered an analogue of this brain-targeted compound, it is plausible that it may also possess neurobiological activity, though direct evidence is currently lacking. nih.gov The neuroprotective mechanisms of the parent compound, resveratrol, include antioxidative pathways and the modulation of cellular signaling cascades that promote neuronal survival. nih.gov

Interactions with Drug-Metabolizing Enzymes

This compound's interaction with drug-metabolizing enzymes is critical for understanding its potential for drug-drug interactions. The primary enzymes responsible for metabolizing a vast array of pharmaceuticals are the Cytochrome P450 (CYP) family.

Cytochrome P450 Enzyme Inhibition Profile (e.g., CYP2C19, CYP2D6, CYP3A4)

While data specifically on this compound is scarce, studies on its parent compounds, resveratrol and resveratrol-3-O-glucuronide (R3G), provide valuable information. An in vitro study examining the interactions of resveratrol metabolites with CYP enzymes reported that R3G demonstrated a similarly strong inhibitory action on CYP3A4 as resveratrol itself. nih.gov This suggests that the glucuronidation at the 3-position does not eliminate the potential for interaction with this key drug-metabolizing enzyme.

The parent compound, resveratrol, has been shown to inhibit several CYP isoforms. However, its inhibitory effects on CYP2D6 have been described as negligible in some studies. mdpi.com The inhibitory potential of trans-resveratrol on major CYP enzymes has been quantified, though it is important to note that these values are for the parent compound and not its dihydro-glucuronide metabolite.

| Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|

| CYP2C19 | 48.4 | mdpi.com |

| CYP2D6 | > 50.0 | mdpi.com |

| CYP3A4 | 4.0 - 29.2 | mdpi.comnih.gov |

Genomic Stability and DNA Integrity Modulation

The capacity of resveratrol metabolites to protect against DNA damage is a significant aspect of their biological activity. Research has demonstrated that the primary glucuronide metabolites of resveratrol can contribute to maintaining genomic integrity. Specifically, a study on Jurkat T cells revealed that resveratrol-3-O-glucuronide and resveratrol-4′-O-glucuronide reduced DNA strand breakage induced by the chemotherapy agent camptothecin. This protective effect suggests that these metabolites can help shield cells from certain types of DNA damage.

The parent compound, resveratrol, is also known to enhance genome stability. It has been shown to reduce the accumulation of DNA double-strand breaks associated with replication stress and to transiently stabilize the expression of histone H2AX, a protein crucial for the repair of such breaks. While these findings are for resveratrol and its primary glucuronides, they provide a strong basis for investigating whether this compound shares similar protective properties against genomic instability.

Comparative Bioactivity with Resveratrol Aglycone and Other Metabolites

The biological activity of this compound is best understood in the context of its parent compounds, resveratrol and dihydroresveratrol (DHR). Following consumption, resveratrol is extensively metabolized by gut microbiota into dihydroresveratrol, which is then further conjugated in the intestine and liver. nih.govfrontiersin.org this compound is a major metabolite found in urine after resveratrol intake. frontiersin.orgnih.gov

Research suggests that the metabolites of resveratrol, rather than the parent compound itself, may be responsible for many of its in vivo biological effects. frontiersin.orgnih.gov This is particularly relevant given that resveratrol itself is often found in trace amounts in plasma and tissues after oral administration. frontiersin.orgnih.gov Studies have shown that the gut microbiota-derived metabolites, DHR and lunularin, exhibit stronger anti-inflammatory and anti-cancer effects than resveratrol at physiologically relevant concentrations. frontiersin.orgnih.gov

While direct studies on the bioactivity of purified this compound are limited, the activity of its aglycone, DHR, provides significant insight. For instance, DHR has been shown to possess comparable, or in some cases, superior activity to resveratrol in certain assays. nih.gov It displays significant anti-inflammatory and anti-cancer properties. nih.gov The process of glucuronidation is generally considered a detoxification pathway that facilitates excretion; however, some glucuronide conjugates retain biological activity. rsc.orgnih.gov For example, resveratrol's own glucuronides, such as trans-resveratrol-3-O-β-D-glucuronide, have been shown to inhibit the proliferation of intestinal cancer cell lines. medchemexpress.com This suggests that this compound could act as a stable, circulating reservoir that may be deconjugated back to the more active DHR aglycone in target tissues.

| Compound | Observed Biological Activity | Relative Potency/Note |

|---|---|---|

| Resveratrol (Aglycone) | Antioxidant, anti-inflammatory, anti-cancer activities. nih.govnih.gov | Parent compound, but has low bioavailability. frontiersin.org |

| Dihydroresveratrol (DHR) | Stronger anti-inflammatory and anti-cancer effects than resveratrol in some models. frontiersin.orgnih.gov Comparable activity in inhibiting NO production. nih.gov | A key gut microbiota-derived metabolite. frontiersin.org |

| Resveratrol-3-O-glucuronide | Inhibits colon cancer cell growth. medchemexpress.com Reduces DNA strand breakage. nih.gov | Considered a major "Phase II" metabolite. nih.gov |

| This compound | Likely serves as a precursor/transport form of DHR. Its direct activity is less characterized, but it is a dominant metabolite of DHR. nih.gov | Represents a major conjugated form found after resveratrol consumption. nih.govnih.gov |

Influence of Glucuronidation on Pharmacodynamic Properties

Glucuronidation is a critical Phase II metabolic process that significantly alters the physicochemical and pharmacokinetic properties of xenobiotics like dihydroresveratrol. nih.gov The conjugation of a glucuronic acid moiety to the DHR molecule drastically increases its water solubility and molecular weight. nih.gov This transformation is a key determinant of its pharmacodynamic profile.

The primary effect of glucuronidation is the facilitation of elimination. The resulting hydrophilic and negatively charged glucuronide is less able to diffuse across cell membranes and is a substrate for efflux transporters, ultimately leading to its excretion via urine and bile. nih.govnih.gov In vitro studies using Caco-2 cell lines, which model the intestinal epithelium, have demonstrated that dihydroresveratrol is almost completely metabolized (99%), with the glucuronide conjugate being the dominant metabolite produced. nih.gov This extensive conjugation in the enterocytes and liver explains why the parent DHR is found in low concentrations systemically, while its glucuronidated form is more abundant. nih.govfrontiersin.org

Stereochemical Considerations and Enantiomeric Purity in Research

The chemical name "this compound" inherently contains critical stereochemical information. The "D" in β-D-glucuronide specifies the absolute configuration of the glucuronic acid moiety, indicating it is derived from D-glucose. The "β" designation refers to the stereochemistry of the anomeric carbon (C-1) of the glucuronic acid, defining the orientation of the glycosidic bond that links it to the dihydroresveratrol molecule. This specific β-linkage is characteristic of enzymatic glucuronidation in biological systems. nih.gov

Dihydroresveratrol itself possesses a stereocenter at the carbon atom linking the two aromatic rings, meaning it can exist as two enantiomers (R- and S-forms). However, the hydrogenation of the double bond of resveratrol by gut microbiota is a biological process, which may favor the production of one enantiomer over the other. The current body of literature on dihydroresveratrol and its metabolites does not extensively discuss the enantiomeric purity of the compounds used in research or formed in vivo.

The importance of stereochemistry in biological activity is well-established, as enantiomers can have different pharmacodynamic and pharmacokinetic properties. For rigorous and reproducible research, the use of enantiomerically pure compounds is crucial. The synthesis of resveratrol glucuronides for research purposes requires careful control of stereochemistry to ensure the correct β-configuration is obtained. rsc.orgrsc.org Ambiguities in stereochemical representation can lead to misinterpretation of research findings. nih.gov Future research into the biological activities of this compound should ideally involve the use of stereochemically defined enantiomers to fully elucidate their specific roles and activities.

Impact of Conjugation on Cellular Uptake and Intracellular Localization

The addition of the large, polar, and negatively charged glucuronic acid group fundamentally alters how dihydroresveratrol interacts with cellular barriers. While the more lipophilic aglycone, dihydroresveratrol, can more readily diffuse across the lipid bilayer of cell membranes, the glucuronide conjugate cannot. nih.gov

The cellular uptake and efflux of glucuronidated metabolites are mediated by specific membrane transport proteins. Glucuronides are known substrates for ATP-binding cassette (ABC) transporters, such as Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP), which actively pump these conjugates out of the cell. nih.gov This efflux mechanism serves as a cellular detoxification process, limiting the intracellular accumulation of the metabolite. This has been observed for resveratrol metabolites, which are partly transported back into the intestinal lumen after being formed within enterocytes. nih.gov

Consequently, the intracellular concentration of this compound is expected to be very low in most cells. Its primary location would be in the extracellular space, such as the bloodstream and intestinal lumen, during its transport and elimination phases. Any significant biological activity exerted by this conjugate at the intracellular level would likely depend on two mechanisms:

Interaction with cell-surface receptors or enzymes.

Uptake into the cell via specific uptake transporters (e.g., Organic Anion-Transporting Polypeptides or OATPs), followed by potential intracellular deconjugation by β-glucuronidases to release the active DHR aglycone.

The skin has been identified as a tissue capable of metabolizing resveratrol into its glucuronidated forms, suggesting that local conjugation and transport processes also occur in peripheral tissues. nih.govplos.org

Table of Compounds

Table 2: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Dihydroresveratrol-3-O-beta-D-glucuronide | - |

| Resveratrol (B1683913) | RES |

| Dihydroresveratrol (B186802) | DHR |

| Lunularin | LUN |

| Resveratrol-3-O-sulfate | - |

| Dihydroresveratrol-sulfate | - |

| Dihydroresveratrol-biglucuronide | - |

| Dihydroresveratrol-sulfoglucuronide | - |

| Glucuronic Acid | - |

| Acetonitrile | - |

Future Research Trajectories

Elucidation of Novel Biological Targets and Signaling Pathways

A primary challenge in understanding the biological relevance of dihydroresveratrol-3-O-β-D-glucuronide is the near-complete absence of studies on its direct molecular targets. Research on its parent compounds has shown that resveratrol (B1683913) interacts with numerous pathways, while dihydroresveratrol (B186802) exhibits potent anti-inflammatory and anti-cancer effects. nih.govnih.gov A crucial future direction is to determine whether dihydroresveratrol-3-O-β-D-glucuronide acts on the same targets as its precursors or if the addition of the glucuronide moiety confers novel activities.

Future investigations should employ a range of biochemical and cellular assays to identify binding partners and modulated pathways. Techniques such as affinity chromatography-mass spectrometry, cellular thermal shift assays (CETSA), and computational docking studies could reveal specific protein interactions. Furthermore, reporter gene assays and phosphoproteomics screens will be essential to map the downstream signaling cascades affected by this metabolite. A key question is whether the glucuronide group alters the compound's ability to interact with targets of resveratrol or dihydroresveratrol, such as the aryl hydrocarbon receptor (AHR), or if it enables binding to entirely new targets, potentially modifying cellular responses in unforeseen ways. nih.gov

Advanced Preclinical Efficacy Studies in Disease Models

The biological activities of the parent compound, dihydroresveratrol, have been shown to be more potent than resveratrol itself in some contexts, particularly in anti-inflammatory and anti-cancer models. nih.govnih.gov This strongly suggests that its major metabolite, dihydroresveratrol-3-O-β-D-glucuronide, warrants investigation for its therapeutic efficacy. To date, a significant barrier to such studies has been the limited availability of the pure compound for in vivo research. nih.gov

With the development of improved chemical synthesis and isolation methods, the path is now clearer for comprehensive preclinical trials. acs.org Future research must focus on evaluating the efficacy of purified dihydroresveratrol-3-O-β-D-glucuronide in a variety of validated animal models. Based on the activities of its precursors, promising areas for investigation include:

Inflammatory Bowel Disease (IBD): Given the potent anti-inflammatory effects of dihydroresveratrol and its role in modulating gut health, models of colitis would be a logical starting point. nih.gov

Oncology: The demonstrated anti-proliferative and anti-clonogenic effects of dihydroresveratrol against colon and kidney cancer cell lines suggest that its glucuronide metabolite should be tested in xenograft and carcinogen-induced cancer models. nih.gov

Neurodegenerative Diseases: Resveratrol has shown neuroprotective effects in preclinical models of Alzheimer's disease. nih.gov Investigating whether its gut-derived metabolites can cross the blood-brain barrier and exert similar protective effects is a critical and exciting avenue of research.

These studies will be vital to determine the in vivo relevance of this metabolite and to understand whether it contributes significantly to the health benefits attributed to resveratrol.

Development of Engineered Biological Systems for Enhanced Production

The limited availability of pure dihydroresveratrol-3-O-β-D-glucuronide is a major bottleneck for extensive research. While chemical synthesis is feasible, it can be complex and costly. acs.orgacs.org Metabolic engineering of microorganisms offers a promising, sustainable, and scalable alternative for producing this and other resveratrol metabolites.

Future research should focus on developing microbial cell factories, such as Escherichia coli or Saccharomyces cerevisiae, engineered to produce dihydroresveratrol-3-O-β-D-glucuronide. This multi-step bio-engineering effort would involve:

Establishing a Resveratrol Biosynthesis Pathway: Introducing genes from plants to enable the production of resveratrol from simple carbon sources. frontiersin.org

Incorporating a Hydrogenation Step: Identifying and expressing the specific bacterial enzymes responsible for converting resveratrol to dihydroresveratrol.

Implementing Glucuronidation: Introducing a suitable UDP-glucuronosyltransferase (UGT) enzyme that can specifically attach glucuronic acid at the 3-O position of dihydroresveratrol.

Optimization of fermentation conditions and metabolic flux will be key to achieving high yields. The successful development of such a system would provide a consistent and cost-effective supply of the metabolite, thereby accelerating research into its biological functions and therapeutic potential.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To gain a holistic view of the cellular impact of dihydroresveratrol-3-O-β-D-glucuronide, future research must move beyond single-target analysis and integrate multi-omics technologies. A systems-level approach will provide an unbiased and comprehensive understanding of its mechanism of action.

Key omics strategies to be employed include:

Transcriptomics (RNA-Seq): To identify genome-wide changes in gene expression in cells or tissues treated with the metabolite. This can reveal entire pathways that are up- or down-regulated, providing clues to its primary effects and potential off-target activities.

Proteomics: To analyze global changes in protein expression and post-translational modifications. Proteomic studies on resveratrol-treated cells have identified key proteins involved in apoptosis and drug resistance, such as HSP27, demonstrating the power of this approach. plos.org

Metabolomics: To profile the changes in the cellular metabolome following treatment. This can uncover alterations in key metabolic pathways, such as energy metabolism or lipid synthesis, providing insight into the functional consequences of target engagement.

By integrating data from these different omics layers, researchers can construct detailed models of the compound's mechanism of action, identify novel biomarkers of its activity, and generate new hypotheses for its therapeutic application.

常见问题

Basic Research Questions

Q. What are the most effective synthetic methods for producing dihydroresveratrol-3-O-beta-D-glucuronide in laboratory settings?

- Methodological Answer : A scalable synthesis involves selective deacetylation of triacetyl resveratrol using ammonium acetate under inert conditions, followed by purification via silica gel chromatography with ethyl acetate-acetic acid (94:6). This approach yields high-purity glucuronides suitable for pharmacological studies .

Q. How is this compound isolated from complex biological matrices like human urine?

- Methodological Answer : Semi-preparative isolation employs reversed-phase HPLC coupled with quadrupole-time-of-flight (Q-TOF) mass spectrometry. Solid-phase extraction (SPE) using C18 cartridges is critical for pre-concentration, enabling detection at low concentrations in urine post-resveratrol supplementation .

Q. What role does this compound play in resveratrol metabolism?

- Methodological Answer : As a phase II metabolite, it forms via hepatic UDP-glucuronosyltransferase (UGT)-mediated conjugation. Its presence in urine and plasma indicates extensive first-pass metabolism, necessitating enzymatic hydrolysis (e.g., β-glucuronidase) to quantify free resveratrol in bioavailability studies .

Advanced Research Questions

Q. What analytical techniques ensure accurate structural characterization of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular mass (e.g., m/z 393.1185 for [M-H]⁻), while ¹H/¹³C NMR (500 MHz) identifies glycosidic linkages (e.g., β-configuration at C3). Purity is validated via HPLC-UV with ≥95% threshold .

Q. How can experimental designs address discrepancies in pharmacokinetic data for this compound?

- Methodological Answer : Inter-study variability arises from differences in hydrolysis protocols (enzyme source/purity) and detection limits. Standardizing β-glucuronidase incubation (pH 5.0, 37°C, 18h) and using isotopic internal standards (e.g., ¹³C-labeled analogs) improve reproducibility .

Q. What strategies optimize in vivo bioavailability studies of this compound?

- Methodological Answer : Employing stable isotope tracers (e.g., deuterated resveratrol) allows tracking tissue distribution via LC-MS/MS. Portal vein cannulation in rodent models distinguishes intestinal vs. hepatic glucuronidation, clarifying site-specific metabolism .

Q. How can inter-laboratory variability in glucuronide quantification be minimized?

- Methodological Answer : Adopting harmonized SPE conditions (e.g., Oasis HLB cartridges, 3 mL methanol elution) and cross-validating MS parameters (e.g., collision energy, ion source temperature) reduce technical variability. Participation in round-robin trials ensures method robustness .

Q. What challenges arise in differentiating this compound from structurally similar conjugates?

- Methodological Answer : Co-elution of isomers (e.g., 4'-O-glucuronide) necessitates ultra-HPLC (UHPLC) with sub-2µm particles for baseline separation. MS/MS fragmentation patterns (e.g., m/z 229 for aglycone) confirm positional glucuronidation .

Notes

- Avoided Sources : Commercial data from , and 19 were excluded per guidelines.

- Methodological Focus : Emphasized synthesis, isolation, and analytical protocols over pharmacological effects due to limited direct evidence on bioactivity.

- Advanced vs. Basic : Differentiated by technical complexity (e.g., isotopic tracing vs. basic SPE).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。